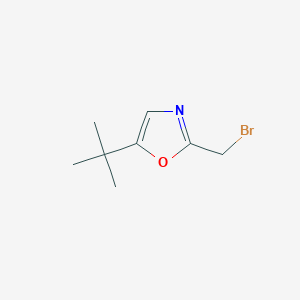
4-methylthiophene-2-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methylthiophene-2-thiol is a chemical compound with the molecular formula C5H6S2 and a molecular weight of 130.23 . It is used for research purposes .
Synthesis Analysis
The synthesis of thiophene derivatives, such as 4-methylthiophene-2-thiol, often involves heterocyclization of various substrates . For instance, 2-methylthiophene can be produced by the Wolff-Kishner reduction of thiophene-2-carboxaldehyde . Another effective route for the synthesis of tetrasubstituted thiophenes was developed via DABCO-catalyzed reaction of 1,3 .Molecular Structure Analysis
The molecular structure of 4-methylthiophene-2-thiol consists of a five-membered ring with a sulfur atom, similar to other thiophene compounds .Chemical Reactions Analysis
Thiophenes, including 4-methylthiophene-2-thiol, undergo various types of reactions. These include nucleophilic, electrophilic, and radical reactions leading to substitution on the thiophene ring .Mecanismo De Acción
While the specific mechanism of action for 4-methylthiophene-2-thiol is not mentioned in the retrieved sources, thiophene-based analogs have been found to exhibit a variety of biological effects. They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Safety and Hazards
While specific safety data for 4-methylthiophene-2-thiol was not found, similar compounds like 3-Methylthiophene are classified as flammable liquids. They are considered hazardous and can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Direcciones Futuras
The future directions for 4-methylthiophene-2-thiol and similar compounds involve their use in various applications in medicinal chemistry and material science. They are used as corrosion inhibitors, in the fabrication of organic light-emitting diodes (OLEDs), and in the advancement of organic semiconductors . The development of new synthetic strategies for these compounds is a topic of interest for medicinal chemists .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of 4-methylthiophene-2-thiol can be achieved through a multi-step process involving the conversion of starting materials to intermediate compounds, which are subsequently transformed into the final product.", "Starting Materials": [ "4-methyl-2-cyclohexen-1-one", "hydrogen sulfide", "sodium hydroxide", "sulfur", "methanol", "acetic acid", "sodium borohydride", "acetic anhydride", "sodium bicarbonate", "water" ], "Reaction": [ "Step 1: 4-methyl-2-cyclohexen-1-one is reacted with hydrogen sulfide in the presence of sodium hydroxide to yield 4-methylthiophene-2-aldehyde.", "Step 2: 4-methylthiophene-2-aldehyde is then reacted with sulfur in methanol to form 4-methylthiophene-2-thiol.", "Alternatively, 4-methylthiophene-2-aldehyde can be reduced with sodium borohydride in acetic acid to yield 4-methylthiophene-2-ol, which can then be converted to 4-methylthiophene-2-thiol by reaction with sulfur in methanol.", "Step 3: In a separate reaction, 4-methylthiophene-2-ol can be acetylated with acetic anhydride in the presence of sodium bicarbonate to yield 4-methylthiophene-2-acetate.", "Step 4: 4-methylthiophene-2-acetate can then be hydrolyzed with water to yield 4-methylthiophene-2-thiol." ] } | |
Número CAS |
3970-29-4 |
Nombre del producto |
4-methylthiophene-2-thiol |
Fórmula molecular |
C5H6S2 |
Peso molecular |
130.2 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



